ag556

Cell Cycle Cdk2 Inhibition Cancer Research

EGFR research demands inhibitors with reliable selectivity and in vivo validation, yet many tyrphostins lack functional breadth. AG 556 uniquely combines: • Selective EGFR kinase inhibition (IC50 1.1-5 µM) with >100-fold selectivity over HER2 (IC50 >500 µM) • Covalent 5-lipoxygenase inhibition (IC50 64 nM)-a mechanism absent in AG 490, AG 1478, or AG 126 • In vivo efficacy: significantly improved survival vs. AG 126 in canine septic shock; reduced myocardial necrosis in rat I/R models Supplied with rigorous analytical QC for reproducible results.

Molecular Formula C20H20N2O3
Molecular Weight 336.4 g/mol
Cat. No. B1205559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameag556
Synonyms2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)-2-propenamide
AG 556
AG-556
AG556
alpha-cyano-(3,4-dihydroxy)-N-(4-phenylbutyl)cinnamide
N-(4-phenylbutyl)-3,4-dihydroxybenzylidene cyanoacetamide
tyrphostin AG556
tyrphostin B56
Molecular FormulaC20H20N2O3
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
InChIInChI=1S/C20H20N2O3/c21-14-17(12-16-9-10-18(23)19(24)13-16)20(25)22-11-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-10,12-13,23-24H,4-5,8,11H2,(H,22,25)
InChIKeyGWCNJMUSWLTSCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AG 556: Selective EGFR Tyrphostin Inhibitor


AG 556 (Tyrphostin AG 556) is a synthetic, low-molecular-weight protein tyrosine kinase inhibitor belonging to the tyrphostin family . It acts as a selective, reversible inhibitor of the epidermal growth factor receptor (EGFR) kinase [1], with reported IC50 values ranging from 1.1 µM to 5 µM in cell-free assays . AG 556 exhibits high selectivity for EGFR over the structurally related ErbB2 (HER2) receptor, with an IC50 greater than 500 µM . Beyond its primary kinase target, AG 556 also demonstrates potent inhibition of human 5-lipoxygenase (5-LO) with an IC50 of 64 nM [2] and blocks lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production, highlighting its utility in inflammation and immunology research [3][4].

AG 556: Unique Advantages Over Other Tyrphostins


Despite sharing the tyrphostin scaffold and the ability to inhibit EGFR kinase, AG 556 possesses a unique combination of properties that precludes simple substitution by close analogs such as AG 490, AG 1478, AG 555, or AG 126. Critically, AG 556 demonstrates a distinct selectivity profile; for example, while AG 490 and AG 1478 are far more potent EGFR inhibitors (IC50s of 0.1 µM and 0.003 µM, respectively), their selectivity margins over ErbB2 are considerably narrower (135-fold) or they exhibit significant off-target activity (e.g., AG 490 on JAK2) . Furthermore, AG 556's unique chemical structure, featuring a cyanoacrylate Michael acceptor, confers a covalent inhibitory mechanism on 5-lipoxygenase that is not observed with other tyrphostins [1]. Most significantly, in a controlled head-to-head preclinical trial in a canine model of septic shock, AG 556 significantly improved survival and prevented multiorgan failure, whereas AG 126 did not, demonstrating a critical in vivo functional divergence [2]. The quantitative evidence below details these and other key differentiators, underscoring that AG 556 is not an interchangeable commodity but a uniquely positioned research tool.

AG 556: Evidence of Differentiation


AG 556 vs. AG 1478: Cell Cycle Arrest Profiles

While AG 1478 is a more potent EGFR kinase inhibitor (IC50 = 3 nM), AG 556 and AG 555 uniquely arrest 85% of cells at late G1 phase, an effect not observed with AG 1478 [1]. This indicates a distinct, EGFR-independent mechanism of action for AG 556 related to Cdk2 inhibition, which is critical for studies focused on cell cycle checkpoints rather than direct receptor blockade.

Cell Cycle Cdk2 Inhibition Cancer Research

EGFR Selectivity: AG 556 vs. AG 490

AG 556 demonstrates significantly higher selectivity for EGFR over ErbB2 (>450-fold based on IC50 > 500 µM vs. 1.1-5 µM) compared to AG 490, which has a selectivity margin of only 135-fold (IC50 0.1 µM for EGFR vs. 13.5 µM for ErbB2) . Furthermore, AG 490 is a known inhibitor of JAK2, whereas AG 556's off-target profile is distinct, making it a cleaner tool for studies requiring EGFR-specific pathway interrogation without JAK/STAT pathway confounding .

EGFR Selectivity Kinase Profiling Signal Transduction

AG 556 vs. AG 126: Septic Shock Survival

In a large, controlled preclinical trial involving 100 canines with E. coli-induced peritonitis, treatment with AG 556 significantly improved survival (P = 0.05) and prevented multiorgan failure, whereas AG 126 did not show a significant benefit [1]. This head-to-head comparison in a clinically relevant model of septic shock provides strong evidence that AG 556's in vivo efficacy profile is distinct and superior to that of the closely related tyrphostin AG 126.

Sepsis Inflammation Preclinical Efficacy

Covalent 5-Lipoxygenase Inhibition Mechanism

AG 556 is a potent, covalent inhibitor of human 5-lipoxygenase (5-LO) with an IC50 of 64 nM, a property not shared by many other tyrphostins [1]. Its Michael acceptor cyanoacrylate moiety enables covalent binding to surface cysteines (C416 and/or C418) on 5-LO, a mechanism distinct from its ATP-competitive EGFR inhibition. In the same study, other tyrphostins like AG 879 (IC50 78 nM) also showed activity, but AG 556's covalent binding profile provides a unique tool for sustained enzyme inhibition.

Inflammation 5-Lipoxygenase Covalent Inhibitor

Cardioprotection in Ischemia-Reperfusion Injury

In a rat model of myocardial ischemia-reperfusion (MI/R), AG 556 administration (2 mg/kg, s.c.) significantly reduced myocardial necrosis, decreased serum CPK activity from 196.5 ± 19 U/100 ml (control) to 96 ± 9 U/100 ml, and lowered myeloperoxidase (MPO) activity in the necrotic area from 8.2 ± 1.2 U/g/tissue to 2.9 ± 0.3 U/g/tissue [1]. While other tyrphostins have shown anti-inflammatory effects, this study provides specific, quantitative in vivo data demonstrating AG 556's ability to mitigate tissue injury in a clinically relevant cardiovascular model.

Cardioprotection Ischemia-Reperfusion Inflammation

AG 556: Application Scenarios


EGFR-Dependent vs. Independent Cell Cycle Arrest

AG 556 is the preferred tool for dissecting cell cycle regulation pathways that are independent of its primary EGFR kinase inhibition. Its unique ability to arrest cells in G1 phase, not observed with more potent EGFR inhibitors like AG 1478, makes it invaluable for studying the role of Cdk2 activation in cancer cell proliferation [1].

Preclinical Sepsis and Inflammation Studies

For in vivo models of septic shock and systemic inflammation, AG 556 is the tyrphostin of choice based on direct comparative efficacy data. It significantly improved survival and organ function in a canine model of peritonitis, outperforming AG 126. Its capacity to lower serum TNF-α levels without impairing bacterial clearance makes it a unique tool for studying host-directed therapies in infection [2].

5-Lipoxygenase and Leukotriene-Mediated Inflammation

AG 556 should be utilized as a covalent, potent inhibitor of human 5-LO (IC50 = 64 nM). Its unique mechanism, involving covalent binding to surface cysteines, provides a distinct tool for sustained inhibition of leukotriene biosynthesis, with applications in inflammation and cancer research that are not achievable with standard EGFR inhibitors [3].

Ischemia-Reperfusion Cardioprotection

AG 556 is a validated tool for cardioprotection research, with quantitative in vivo data demonstrating its ability to reduce myocardial necrosis, lower serum CPK, and decrease neutrophil infiltration in a rat model of ischemia-reperfusion. This makes it a key compound for investigating the role of tyrosine kinase signaling in acute tissue injury [4].

Technical Documentation Hub

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